molecular formula C16H16F2N2O3 B7643614 N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]-3-hydroxy-4-methylbenzamide

N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]-3-hydroxy-4-methylbenzamide

Cat. No. B7643614
M. Wt: 322.31 g/mol
InChI Key: CJQROPSDSWBKFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]-3-hydroxy-4-methylbenzamide, also known as DORA-22, is a novel compound that has been developed as a selective agonist for the orexin 2 receptor (OX2R). Orexin receptors are a type of G protein-coupled receptor that are involved in the regulation of sleep, wakefulness, and appetite. DORA-22 has been shown to have potential therapeutic applications in the treatment of sleep disorders, such as insomnia, and has been the subject of extensive scientific research.

Mechanism of Action

N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]-3-hydroxy-4-methylbenzamide selectively activates OX2R, which is primarily expressed in the brain regions involved in the regulation of sleep and wakefulness. Activation of OX2R by this compound leads to the inhibition of wake-promoting neurons and the activation of sleep-promoting neurons, resulting in an increase in NREM sleep and a decrease in wakefulness and REM sleep.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the activation of sleep-promoting neurons in the brain, the inhibition of wake-promoting neurons, and the induction of NREM sleep. In addition, this compound has been shown to have a low potential for abuse and addiction, as well as a favorable safety profile.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]-3-hydroxy-4-methylbenzamide in lab experiments is its selectivity for OX2R, which allows for the specific targeting of this receptor without affecting other receptors or neurotransmitter systems. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in order to maintain its effects.

Future Directions

There are several potential future directions for the study of N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]-3-hydroxy-4-methylbenzamide and its therapeutic applications. One area of research is the development of more potent and selective OX2R agonists, which may have improved efficacy and safety profiles. Another area of research is the investigation of the potential use of this compound in the treatment of other disorders, such as depression and anxiety, which have been linked to disruptions in sleep-wake cycles. Finally, further studies are needed to investigate the long-term effects of this compound on sleep and wakefulness, as well as its potential for use in humans.

Synthesis Methods

The synthesis of N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]-3-hydroxy-4-methylbenzamide involves several steps, including the reaction of 3-hydroxy-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2,2-difluoroethanol and pyridine to form the ester intermediate, which is then hydrolyzed to give the final product.

Scientific Research Applications

N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]-3-hydroxy-4-methylbenzamide has been extensively studied in preclinical models for its potential therapeutic applications in the treatment of sleep disorders. In a study published in the Journal of Pharmacology and Experimental Therapeutics, this compound was shown to increase the amount of non-rapid eye movement (NREM) sleep in rats, while also reducing the amount of wakefulness and rapid eye movement (REM) sleep. These effects were dose-dependent and were shown to be mediated through the activation of OX2R.

properties

IUPAC Name

N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]-3-hydroxy-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N2O3/c1-10-5-6-11(7-13(10)21)16(22)19-8-12-3-2-4-15(20-12)23-9-14(17)18/h2-7,14,21H,8-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQROPSDSWBKFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=NC(=CC=C2)OCC(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.